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molecular formula C6H8N2O B8683941 2-Hydrazinylphenol

2-Hydrazinylphenol

Cat. No. B8683941
M. Wt: 124.14 g/mol
InChI Key: GCGNGYPZEHFOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865934B2

Procedure details

In the present invention, the starting material 2-hydrazinylphenol may be in tosylate form. The 2-hydrazinylphenol in tosylate form can be prepared by a process comprising the steps of: (a) dissolving 2-aminophenol in methanol and adding hydrochloride gas thereto to obtain 2-aminophenol hydrochloride (HCl); (b) dissolving the 2-aminophenol hydrochloride in ethanol and adding isopentyl nitrite thereto to make a nitramide intermediate; and (c) adding the intermediate to an ethanol solution containing para-toluenesulfonic acid (PTSA or TsOH) and tin chloride (SnCl2), thereby obtaining 2-hydrazinylphenol tosylate.
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[Compound]
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])N.NC1C=CC=CC=1O.[ClH:18]>S(C1C=CC(C)=CC=1)([O-])(=O)=O.CO>[ClH:18].[NH2:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9] |f:5.6|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
N(N)C1=C(C=CC=C1)O
Step Two
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reactant
Smiles
N(N)C1=C(C=CC=C1)O
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Type
solvent
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Three
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Step Five
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Cl
Step Six
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Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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